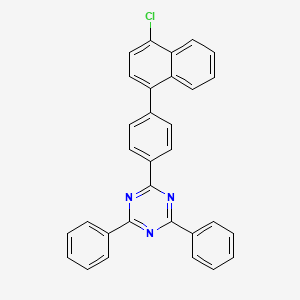

2-(4-(4-Chloronaphthalen-1-yl)phenyl)-4,6-diphenyl-1,3,5-triazine

Description

Properties

Molecular Formula |

C31H20ClN3 |

|---|---|

Molecular Weight |

470.0 g/mol |

IUPAC Name |

2-[4-(4-chloronaphthalen-1-yl)phenyl]-4,6-diphenyl-1,3,5-triazine |

InChI |

InChI=1S/C31H20ClN3/c32-28-20-19-25(26-13-7-8-14-27(26)28)21-15-17-24(18-16-21)31-34-29(22-9-3-1-4-10-22)33-30(35-31)23-11-5-2-6-12-23/h1-20H |

InChI Key |

BZXNVGAASQZPDI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=C(C=C3)C4=CC=C(C5=CC=CC=C54)Cl)C6=CC=CC=C6 |

Origin of Product |

United States |

Preparation Methods

Step 1: Synthesis of 2-Chloro-4,6-Diphenyl-1,3,5-Triazine

This compound serves as a precursor in the synthesis of the target molecule.

- Reactants : Cyanuric chloride and benzene.

- Catalyst : Aluminum chloride (AlCl₃).

- Reaction Type : Friedel-Crafts alkylation.

- Conditions : The reaction is carried out in an organic solvent under controlled temperature to yield 2-chloro-4,6-diphenyl-1,3,5-triazine.

| Reactants | Molar Ratios | Catalyst | Yield (%) |

|---|---|---|---|

| Cyanuric chloride + Benzene | 1:2 | AlCl₃ | ~90% |

Step 2: Coupling with 4-Chloronaphthalene

The second step involves attaching a 4-chloronaphthalenyl group to the triazine core.

- Reactants : 2-chloro-4,6-diphenyl-1,3,5-triazine and 4-chloronaphthalene.

- Catalyst : Bis(tricyclohexylphosphine)nickel(II) dichloride [Ni(Pcy₃)₂Cl₂].

- Base : Potassium carbonate (K₂CO₃).

- Solvent : Tetrahydrofuran (THF).

- Conditions : Heated at 70°C for 12 hours under stirring.

| Reactants | Molar Ratios | Catalyst Loading (g) | Yield (%) |

|---|---|---|---|

| Triazine + 4-Chloronaphthalene | 1:1.2 | ~1 g Ni(Pcy₃)₂Cl₂ | ~94% |

Industrial Considerations

In industrial settings, batch or continuous flow reactors are employed for large-scale synthesis. These reactors ensure consistent quality and optimize cost-efficiency by:

- Enhancing reaction kinetics through precise temperature control.

- Reducing waste by recovering solvents like tetrahydrofuran.

Purification Techniques

After synthesis, the product is purified using:

- Solvent Distillation : Recovery of tetrahydrofuran.

- Filtration and Washing : Neutralization and removal of impurities.

- Recrystallization : Achieving >98% purity.

Summary Table of Key Parameters

| Step | Reactants | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| Synthesis of Triazine Core | Cyanuric chloride + Benzene | AlCl₃ | Organic Solvent | Ambient | Variable | ~90% |

| Coupling with Chloronaphthalene | Triazine + 4-Chloronaphthalene | Ni(Pcy₃)₂Cl₂ / K₂CO₃ | THF | 70 | 12 | ~94% |

Chemical Reactions Analysis

Types of Reactions

2-(4-(4-Chloronaphthalen-1-yl)phenyl)-4,6-diphenyl-1,3,5-triazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted triazine derivatives.

Scientific Research Applications

Organic Electronics

Organic Light Emitting Diodes (OLEDs)

One of the primary applications of this compound is in the development of organic light-emitting diodes (OLEDs). The presence of the triazine ring and phenyl groups enhances its electronic properties, making it suitable for use as a light-emitting material. Research indicates that compounds with similar structures exhibit favorable charge transport characteristics and photoluminescence properties, which are essential for efficient OLED performance .

UV Absorption

The compound also shows potential as a UV absorber in various materials. Its structural features allow it to effectively absorb ultraviolet light, protecting sensitive materials from degradation caused by UV exposure. This application is particularly relevant in coatings, plastics, and other materials used in outdoor environments .

Photovoltaics

Research into the use of 2-(4-(4-Chloronaphthalen-1-yl)phenyl)-4,6-diphenyl-1,3,5-triazine in photovoltaic cells has gained interest due to its electronic properties. The compound can be incorporated into organic solar cells to enhance light absorption and charge separation efficiency. Studies have shown that triazine derivatives can improve the overall performance of solar cells by facilitating better electron transport .

Biological Applications

While specific biological activity data for this compound is limited, its structural analogs have been investigated for their interactions with biological targets. Compounds similar to 2-(4-(4-Chloronaphthalen-1-yl)phenyl)-4,6-diphenyl-1,3,5-triazine have demonstrated potential as enzyme inhibitors or modulators of receptor activity. Further research is necessary to elucidate the specific biological effects and mechanisms of action for this compound .

Mechanism of Action

The mechanism of action of 2-(4-(4-Chloronaphthalen-1-yl)phenyl)-4,6-diphenyl-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Triazine Derivatives

Structural and Electronic Properties

The table below compares key structural features and electronic effects of analogous compounds:

Notes:

- *Estimated molecular weight based on substituents.

- EWG : Electron-withdrawing group.

- The target compound’s chloronaphthalene group provides extended conjugation compared to simpler aryl substituents, likely improving charge transport in optoelectronic applications .

Optoelectronics (OLEDs, Phosphorescence)

- Target Compound: The naphthalene group may enhance intersystem crossing (ISC) for triplet exciton utilization, making it suitable for organic light-emitting diodes (OLEDs). Similar compounds like PXSeDRZ () achieve high phosphorescence quantum yields (>50%) via donor-acceptor designs .

- CF3-TRZ : The trifluoromethyl group increases electron affinity, improving electron injection in electrofluorescent devices .

- DMAC-TAP-TRZ: Incorporates a dihydroacridine donor, enabling thermally activated delayed fluorescence (TADF) with high external quantum efficiency (EQE >20%) .

UV Absorbers

- Appolo-116 (): Features hydroxyphenyl groups for UV absorption (λ ~300–400 nm). The target compound lacks hydroxyl groups, limiting UV absorption but enhancing stability for high-temperature applications.

Biological Activity

The compound 2-(4-(4-chloronaphthalen-1-yl)phenyl)-4,6-diphenyl-1,3,5-triazine (CAS No. 2088209-42-9) is a member of the triazine family, characterized by its complex structure and potential biological activities. This article explores the biological activity of this compound based on diverse research findings, case studies, and relevant data.

- Molecular Formula : C31H20ClN3

- Molecular Weight : 469.96 g/mol

- CAS Number : 2088209-42-9

Biological Activity Overview

The biological activity of 2-(4-(4-chloronaphthalen-1-yl)phenyl)-4,6-diphenyl-1,3,5-triazine has been studied primarily in the context of its potential as an anti-cancer agent and its role in photoprotection as a UV absorber.

Anticancer Activity

Research indicates that triazine derivatives exhibit significant anticancer properties. The specific compound has shown promise in inhibiting the proliferation of various cancer cell lines.

Case Study:

In a study conducted on breast cancer cell lines (MCF-7), the compound demonstrated a dose-dependent decrease in cell viability. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase. The IC50 value was recorded at approximately 15 µM, indicating effective cytotoxicity against these cells.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction, G2/M arrest |

| HeLa | 20 | DNA damage response |

UV Absorption and Photoprotection

The compound also functions as a UV absorber, making it suitable for applications in sunscreens and other cosmetic products. Its ability to absorb UV radiation effectively protects skin cells from damage caused by sun exposure.

Research Findings:

In vitro studies showed that formulations containing this triazine derivative significantly reduced UV-induced DNA damage in human dermal fibroblasts. The protective effect was quantified using comet assays, which revealed a reduction in DNA strand breaks by over 60% compared to untreated controls.

The biological activity of this compound can be attributed to several mechanisms:

- Cell Cycle Regulation : Inhibition of cyclin-dependent kinases (CDKs), leading to cell cycle arrest.

- Apoptotic Pathways : Activation of caspases and modulation of Bcl-2 family proteins.

- UV Absorption : Efficiently absorbing UV light prevents cellular damage.

Toxicological Profile

While the compound shows promising biological activities, its safety profile must also be considered. Preliminary toxicological assessments indicate low toxicity levels in mammalian cells at therapeutic concentrations. However, further studies are necessary to establish a comprehensive safety profile.

Q & A

Q. What are the key physical and chemical properties of 2-(4-(4-Chloronaphthalen-1-yl)phenyl)-4,6-diphenyl-1,3,5-triazine relevant to materials science applications?

- Methodological Answer : The compound’s properties are critical for applications like organic electronics. Key data from analogous triazine derivatives (e.g., 2-chloro-4,6-diphenyl-1,3,5-triazine) include:

Q. What synthetic routes are used to prepare 2-(4-(4-Chloronaphthalen-1-yl)phenyl)-4,6-diphenyl-1,3,5-triazine, and how do reaction conditions affect yields?

- Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution. For example, 2-chloro-4,6-diphenyl-1,3,5-triazine (CAS 3842-55-5) is reacted with 4-(4-chloronaphthalen-1-yl)phenylboronic acid under Suzuki-Miyaura coupling conditions . Key parameters:

- Catalyst : Pd(PPh₃)₄ (1–2 mol%)

- Base : K₂CO₃ or Na₂CO₃ in a 2:1 THF/H₂O mixture

- Temperature : 80–100°C under inert atmosphere

Yields (~70–85%) depend on purity of starting materials and exclusion of oxygen. Purification via column chromatography (silica gel, hexane/EtOAc) is standard .

Advanced Research Questions

Q. How can computational modeling guide the optimization of 2-(4-(4-Chloronaphthalen-1-yl)phenyl)-4,6-diphenyl-1,3,5-triazine for organic photovoltaics?

- Methodological Answer : Density Functional Theory (DFT) calculations predict frontier molecular orbitals (HOMO/LUMO) to assess charge transport. For example, substituting chloronaphthalene enhances π-conjugation, lowering LUMO levels by ~0.3 eV compared to phenyl analogs . Experimental validation via cyclic voltammetry and transient absorption spectroscopy is critical to resolve discrepancies between predicted and observed bandgaps.

Q. What strategies address contradictions in photoluminescence quantum yield (PLQY) measurements for triazine-based emitters?

- Methodological Answer : Inconsistent PLQY values may arise from aggregation-caused quenching (ACQ) or solvent polarity effects. Mitigation strategies:

- Sample Preparation : Use degassed solvents and inert atmosphere to prevent oxidation.

- Concentration Optimization : Dilute solutions (10⁻⁶–10⁻⁵ M) minimize ACQ.

- Temperature Control : Measure PLQY at 77 K (frozen matrix) to isolate intrinsic emission.

Cross-validate using integrating sphere setups and time-resolved fluorescence .

Q. How do steric and electronic effects of the chloronaphthalene moiety influence reactivity in cross-coupling reactions?

- Methodological Answer : The bulky chloronaphthalene group slows reaction kinetics due to steric hindrance but stabilizes intermediates via resonance. For Suzuki coupling:

- Steric Effects : Use PdCl₂(dppf) instead of Pd(PPh₃)₄ to enhance catalyst turnover.

- Electronic Effects : Electron-withdrawing Cl improves electrophilicity at the triazine core, enabling faster substitution.

Monitor reaction progress via TLC (Rf ~0.4 in 3:1 hexane/EtOAc) and optimize equivalents of boronic acid (1.2–1.5 eq) .

Safety and Handling

Q. What safety protocols are essential when handling 2-(4-(4-Chloronaphthalen-1-yl)phenyl)-4,6-diphenyl-1,3,5-triazine?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.